molecular formula C7H4BrF4N B12065895 3-Bromo-2,4-bis(difluoromethyl)pyridine

3-Bromo-2,4-bis(difluoromethyl)pyridine

Cat. No.: B12065895
M. Wt: 258.01 g/mol
InChI Key: MVKIRPKSSYPVCG-UHFFFAOYSA-N
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Description

3-Bromo-2,4-bis(difluoromethyl)pyridine (CAS: 2091581-43-8) is a halogenated pyridine derivative with the molecular formula C₇H₄BrF₄N and a molecular weight of 258.01 g/mol . The compound features a pyridine ring substituted with a bromine atom at position 3 and two difluoromethyl (–CF₂H) groups at positions 2 and 4. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the difluoromethyl groups enhance metabolic stability and modulate electronic properties through their electron-withdrawing effects .

This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing fluorinated heterocycles, which are critical in drug design due to fluorine’s ability to improve bioavailability and binding affinity .

Properties

Molecular Formula

C7H4BrF4N

Molecular Weight

258.01 g/mol

IUPAC Name

3-bromo-2,4-bis(difluoromethyl)pyridine

InChI

InChI=1S/C7H4BrF4N/c8-4-3(6(9)10)1-2-13-5(4)7(11)12/h1-2,6-7H

InChI Key

MVKIRPKSSYPVCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(F)F)Br)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-bis(difluoromethyl)pyridine typically involves the bromination of a difluoromethyl-substituted pyridine precursor. One common method includes the reaction of 2,4-bis(difluoromethyl)pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-Bromo-2,4-bis(difluoromethyl)pyridine may involve large-scale bromination processes using automated reactors. These processes are optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to produce high-quality compounds .

Chemical Reactions Analysis

Iridium-Catalyzed C–H Borylation

This compound participates in direct C–H borylation reactions under iridium catalysis, enabling regioselective installation of boronic ester groups. Key findings include:

Reaction Conditions

  • Catalyst System : [Ir(OMe)(COD)]₂ (1 mol%) with 4,4'-di-tert-butyl bipyridine (dtbbpy) ligand (2 mol%) .

  • Reagent : Pinacolborane (HBPin, 1.5 equiv).

  • Temperature : 80°C, solvent-free (neat conditions).

  • Time : 2–16 hours, depending on substrate steric effects.

Regioselectivity and Yields

Substrate PositionBorylation PositionYieldNotes
3-Bromo-2,4-bis(difluoromethyl)pyridine5-position88%Steric guidance from difluoromethyl groups directs borylation to the less hindered site .

The boronic ester product, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-bis(difluoromethyl)pyridine, serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic displacement under specific conditions:

Representative Transformations

NucleophileConditionsProductYield
Amines (e.g., NH₃)DMF, 60°C, 12h3-Amino-2,4-bis(difluoromethyl)pyridine65–72%*
Thiols (e.g., NaSH)EtOH, reflux, 8h3-Mercapto-2,4-bis(difluoromethyl)pyridine58–63%*

*Yields estimated from analogous bromopyridine systems .

Mechanistic Insights

  • Electrophilic Activation : The electron-withdrawing difluoromethyl groups enhance the electrophilicity of the adjacent bromine, facilitating SNAr (nucleophilic aromatic substitution).

  • Steric Effects : Steric hindrance from the 2,4-bis(difluoromethyl) groups slows kinetics compared to monosubstituted analogs .

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 90°C.

  • Scope : Couples with aryl/heteroaryl boronic acids to form biaryl derivatives.

  • Yield Range : 70–85% (based on similar 3-bromo-pyridines) .

Challenges

  • Competitive Debromination : Observed in highly electron-deficient systems, requiring careful optimization of base and catalyst .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating (>24h at 80°C) leads to minor homo-coupling byproducts (~2% mass fraction) .

  • Catalyst Poisoning : Bromine substituents may deactivate palladium catalysts in cross-couplings, necessitating ligand screening (e.g., SPhos instead of PPh₃) .

Comparative Reactivity

Reaction Type3-Bromo-2,4-bis(difluoromethyl)pyridine3-Bromo-2-(trifluoromethyl)pyridine
Borylation RateModerate (t₁/₂ = 1.5h)Faster (t₁/₂ = 0.8h)
Suzuki Coupling Yield78%85%
Nucleophilic Substitution Yield65%72%

*Data extrapolated from analogous systems .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2,4-bis(difluoromethyl)pyridine has been explored for its potential therapeutic applications. Studies indicate that compounds with similar structures can modulate enzyme activity or interfere with metabolic pathways. Interaction studies have shown its ability to bind with various biological macromolecules, suggesting possible roles in drug development and enzyme inhibition.

Synthetic Chemistry

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique substituents allow for selective reactions, such as C–H borylation and difluoromethylation processes. For instance, iridium-catalyzed C–H borylation has been successfully applied to pyridines with difluoromethyl groups, yielding high purity products . This highlights its utility in developing new synthetic methodologies.

Agrochemicals

Due to its lipophilic nature and biological activity, 3-Bromo-2,4-bis(difluoromethyl)pyridine is also being investigated for potential applications in agrochemicals. Compounds that can modulate plant growth or act as pesticides are of significant interest in agricultural research.

Material Science

The incorporation of fluorinated compounds into polymers can enhance material properties such as thermal stability and chemical resistance. Research is ongoing to explore how 3-Bromo-2,4-bis(difluoromethyl)pyridine can be integrated into polymer matrices for improved performance in various applications.

Case Study 1: Enzyme Modulation

A study investigating the enzyme inhibition potential of fluorinated pyridines found that derivatives similar to 3-Bromo-2,4-bis(difluoromethyl)pyridine could effectively inhibit target enzymes involved in metabolic pathways. This suggests that further exploration could lead to the development of novel therapeutic agents targeting specific diseases .

Case Study 2: Synthesis of Borylated Derivatives

In a study focused on the scalability of synthetic methods for pyridine derivatives, researchers successfully applied iridium-catalyzed borylation techniques to produce borylated derivatives from pyridines containing difluoromethyl groups. The results demonstrated high yields and purity, showcasing the compound's utility as a precursor for more complex structures .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
3-Bromo-2,4-bis(difluoromethyl)pyridine 2091581-43-8 C₇H₄BrF₄N 258.01 Br (C3), –CF₂H (C2, C4) High lipophilicity, reactive Br site
3-Bromo-2-(difluoromethyl)-6-fluoropyridine 1803695-57-9 C₆H₃BrF₃N 217.26 Br (C3), –CF₂H (C2), F (C6) Lower steric hindrance, increased polarity
2-Bromo-4-(difluoromethoxy)pyridine 1206984-48-6 C₆H₄BrF₂NO 224.00 Br (C2), –OCF₂H (C4) Ether linkage, reduced metabolic stability
5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one 1803696-06-1 C₆H₄BrF₂NO 224.01 Br (C5), –CF₂H (C4), ketone (C2) Polar due to ketone, hydrogen bonding
3-Bromo-6-(difluoromethyl)pyridin-2-amine 1805028-09-4 C₆H₅BrF₂N₂ 223.02 Br (C3), –CF₂H (C6), NH₂ (C2) Basic amine, altered solubility
Key Observations:

Substituent Effects :

  • The bis(difluoromethyl) groups in the target compound increase lipophilicity compared to analogs with single –CF₂H or –OCF₂H groups. This enhances membrane permeability but may reduce aqueous solubility .
  • Bromine Position : Bromine at C3 (target compound) vs. C2 () or C5 () alters reactivity in cross-coupling reactions. For example, C3-bromine in the target compound is less sterically hindered than C2-bromine in 2-Bromo-4-(difluoromethoxy)pyridine, favoring nucleophilic substitution .

Electronic Modulation :

  • Difluoromethyl groups (–CF₂H) are stronger electron-withdrawing groups than difluoromethoxy (–OCF₂H), leading to greater aromatic ring deactivation. This reduces electrophilic substitution reactivity but stabilizes intermediates in radical reactions .
  • The ketone in 5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one () introduces polarity and hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites .

Pharmacological and Agrochemical Relevance

  • Metabolic Stability : The dual –CF₂H groups in the target compound resist oxidative metabolism more effectively than –OCF₂H or –CH₂F substituents, aligning with trends observed in fluorinated pharmaceuticals .
  • Bioavailability : Compared to 3-Bromo-2-(difluoromethyl)-6-fluoropyridine (), the target compound’s higher lipophilicity may improve blood-brain barrier penetration, making it valuable in CNS drug development .

Biological Activity

3-Bromo-2,4-bis(difluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H4BrF4N
  • Molecular Weight : 255.01 g/mol
  • IUPAC Name : 3-Bromo-2,4-bis(difluoromethyl)pyridine

Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus exhibit notable antimicrobial activities. The presence of difluoromethyl groups in 3-Bromo-2,4-bis(difluoromethyl)pyridine enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens. Studies have shown that similar pyridine derivatives possess antibacterial and antifungal properties, suggesting a promising profile for this compound as well .

Anti-Cancer Activity

The compound has been evaluated for its anti-cancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, a study focusing on related pyridine derivatives showed significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. This suggests that 3-Bromo-2,4-bis(difluoromethyl)pyridine may have similar effects .

The biological activity of 3-Bromo-2,4-bis(difluoromethyl)pyridine is likely linked to its ability to bind with specific biological macromolecules such as proteins and enzymes. The difluoromethyl groups may enhance lipophilicity and facilitate better membrane penetration, allowing the compound to exert its effects more effectively within cellular environments .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study investigated the antimicrobial activity of various pyridine derivatives, including those similar to 3-Bromo-2,4-bis(difluoromethyl)pyridine. The results indicated that these compounds could inhibit bacterial growth significantly, with some achieving MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .
  • Cytotoxicity Assays : In another study assessing the cytotoxic effects of pyridine derivatives on cancer cells, compounds with structural similarities to 3-Bromo-2,4-bis(difluoromethyl)pyridine demonstrated significant inhibition of cell viability across multiple cancer types. The assays revealed IC50 values ranging from 1 to 10 µM, indicating potent anti-cancer activity .

Data Tables

Biological Activity IC50 (µM) Tested Cell Lines Reference
Antibacterial40 - 50E. faecalis, K. pneumoniae
Anticancer1 - 10MCF-7, A549

Q & A

Q. Can this compound act as a ligand precursor in luminescent metal complexes?

  • Methodological Answer : Yes. Reaction with Ru(bpy)₂Cl₂ (bpy = 2,2’-bipyridine) in MeCN under reflux yields a Ru(II) complex with λem = 620 nm (quantum yield Φ = 0.15). The CF₂H groups enhance photostability by reducing π-π stacking .

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